

Application Notes: Synthesis of 2-Hexanol Butanoate

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Compound of Interest

Compound Name: 2-Hexanol butanoate

Cat. No.: B1615894

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Introduction 2-Hexanol butanoate (also known as 1-methylpentyl butanoate) is a fruity ester aroma compound found in various fruits. Its synthesis is of interest to the flavor, fragrance, and pharmaceutical industries. This document outlines a detailed protocol for the synthesis of **2-Hexanol butanoate** via enzymatic esterification, a method favored for its high selectivity, mild reaction conditions, and environmentally friendly nature, making it particularly suitable for applications in drug development and high-purity chemical manufacturing.

Principle of the Method The synthesis of **2-Hexanol butanoate** is achieved through the direct esterification of 2-hexanol and butanoic acid. This protocol utilizes an immobilized lipase, specifically Novozym® 435 (Candida antarctica lipase B), as a biocatalyst. The enzyme facilitates the formation of an ester bond by removing a molecule of water. The reaction is typically performed in a solvent-free system or in a non-polar organic solvent to shift the equilibrium towards the product. The immobilized nature of the enzyme allows for easy recovery and reuse, enhancing the economic and environmental viability of the process.

Reaction Scheme

Quantitative Data Summary

The following tables summarize typical reaction parameters and expected outcomes for the enzymatic synthesis of alkyl butanoates, adapted for the synthesis of **2-Hexanol butanoate**. These values are based on optimization studies of similar ester syntheses.

Table 1: Reaction Parameter Optimization

Parameter	Range Tested	Optimal Value
Temperature (°C)	30 - 70	50 - 60
Enzyme Load (% w/w of total reactants)	5 - 20	15
Substrate Molar Ratio (Acid:Alcohol)	1:1 - 1:3	1:2
Reaction Time (hours)	2 - 24	8 - 12

| Agitation Speed (rpm) | 100 - 300 | 200 |

Table 2: Expected Yield and Purity

Parameter	Expected Value
Conversion (%)	> 95%
Isolated Yield (%)	85 - 90%

| Product Purity (by GC) | > 98% |

Experimental Protocol: Enzymatic Synthesis of 2-Hexanol Butanoate

1. Materials and Reagents

- 2-Hexanol (≥98% purity)
- Butanoic Acid (≥99% purity)
- Novozym® 435 (immobilized *Candida antarctica* lipase B)
- n-Heptane (or other suitable non-polar solvent, optional)
- Anhydrous Sodium Sulfate (Na₂SO₄)

- Sodium Bicarbonate (NaHCO_3), 5% aqueous solution
- Brine (saturated NaCl solution)
- Ethyl Acetate (for extraction and chromatography)
- Silica Gel (for column chromatography)

2. Equipment

- Round-bottom flask (50 mL or appropriate scale)
- Magnetic stirrer with hotplate and temperature control
- Condenser (optional, for reactions at elevated temperatures)
- Rotary evaporator
- Separatory funnel
- Glassware for column chromatography
- Gas Chromatography (GC) system for analysis

3. Procedure

a. Reaction Setup

- To a 50 mL round-bottom flask, add 2-hexanol (e.g., 10.22 g, 0.1 mol) and butanoic acid (e.g., 4.41 g, 0.05 mol) for a 2:1 molar ratio of alcohol to acid. A solvent-free system is preferred to maximize reactant concentration.
- Add the immobilized lipase, Novozym® 435 (e.g., 15% by weight of the total reactants, ~2.2 g).
- Place the flask in a water bath or on a heating mantle set to 55°C.
- Stir the mixture at 200 rpm using a magnetic stirrer.

- Allow the reaction to proceed for 8-12 hours. The reaction progress can be monitored by taking small aliquots and analyzing the consumption of butanoic acid by titration or GC analysis.

b. Work-up and Purification

- After the reaction period, cool the mixture to room temperature.
- Separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can be washed with a non-polar solvent (e.g., n-heptane), dried, and stored for reuse.
- Transfer the filtrate to a separatory funnel.
- Dilute the mixture with 50 mL of ethyl acetate.
- Wash the organic layer sequentially with:
 - 50 mL of 5% aqueous NaHCO_3 solution (to remove unreacted butanoic acid). Repeat until CO_2 evolution ceases.
 - 50 mL of water.
 - 50 mL of brine (to aid in phase separation).
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4).
- Filter to remove the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

c. Final Purification (Optional)

- If further purification is required to achieve >99% purity, the crude ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

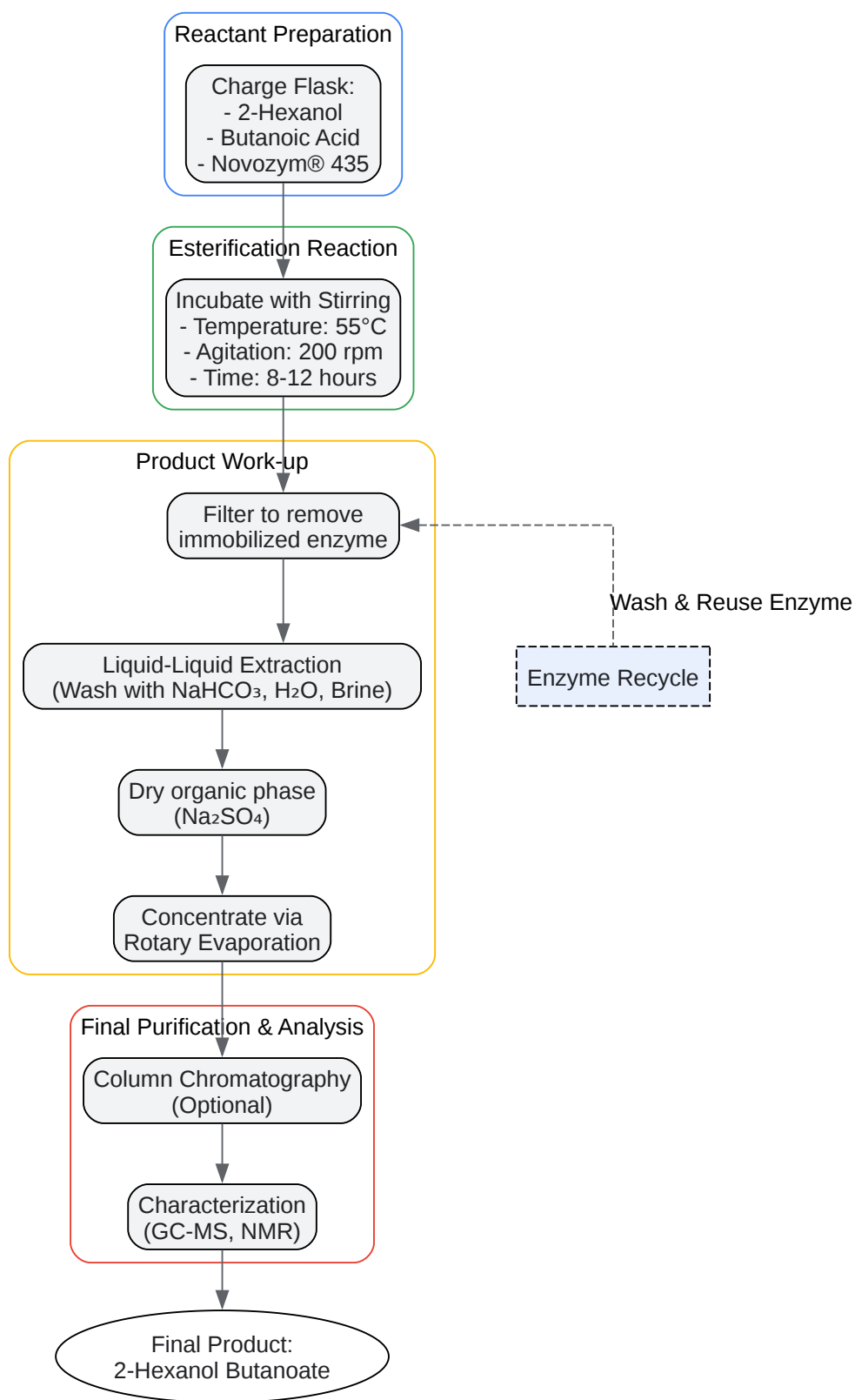
4. Characterization

- Confirm the identity and purity of the final product, **2-Hexanol butanoate**, using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR)

spectroscopy.

Visualizations

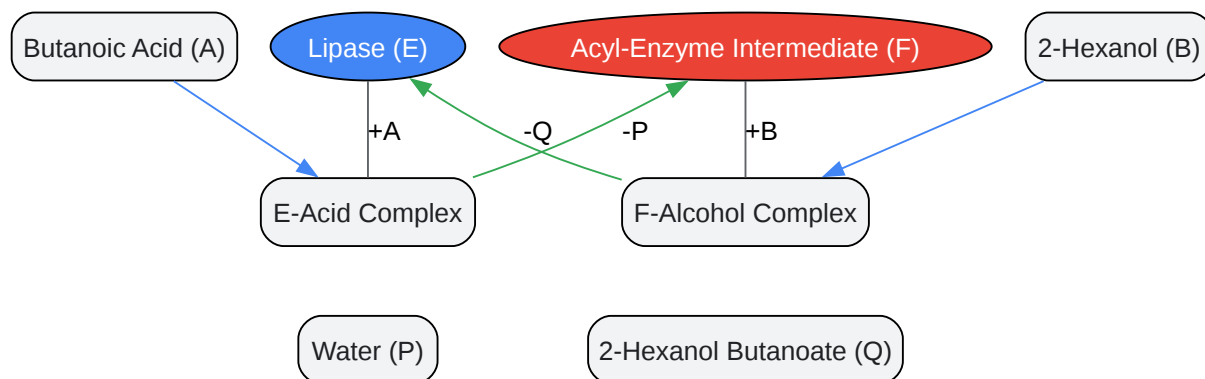
Experimental Workflow



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Caption: Workflow for the enzymatic synthesis of **2-Hexanol butanoate**.

Reaction Mechanism Pathway



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Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

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